(1S)-1-(3-fluorophenyl)propan-1-ol chemical structure and properties
(1S)-1-(3-fluorophenyl)propan-1-ol chemical structure and properties
This technical monograph provides a comprehensive analysis of (1S)-1-(3-fluorophenyl)propan-1-ol , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators where the meta-fluorine substitution modulates metabolic stability and binding affinity.[1]
[1]
Chemical Identity & Structural Analysis[2][3]
The compound is a chiral benzylic alcohol characterized by a propyl chain and a meta-substituted fluorine atom on the phenyl ring. The (1S)-configuration is generally the pharmacologically relevant scaffold for specific target classes, serving as a precursor to chiral amines or ethers via nucleophilic substitution with inversion (Walden inversion) or retention (if activated appropriately).
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | (1S)-1-(3-fluorophenyl)propan-1-ol |
| Common Name | (S)-α-Ethyl-3-fluorobenzyl alcohol |
| CAS Number (Racemic) | 701-38-2 |
| CAS Number (S-Isomer) | Note: Specific CAS often vendor-dependent; refer to (S)-isomer of 701-38-2 |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| SMILES | CCC1=CC(F)=CC=C1 |
Stereoelectronic Profile
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The Meta-Fluoro Effect: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) without the compensating resonance donation (+R) seen in para substitution.[1] This increases the acidity of the benzylic proton and the electrophilicity of the benzylic carbon in subsequent activation steps (e.g., mesylation).
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Chirality: The C1 stereocenter is defined by the Cahn-Ingold-Prelog (CIP) priority: -OH (1) > -Ar (2) > -Ethyl (3) > -H (4).[1] With the Hydrogen pointing away, the Counter-Clockwise arrangement confirms the (S) configuration.
Physicochemical Properties[2][4][5]
The following data aggregates experimental values for the racemic compound, which apply to the enantiomer except for optical rotation.
| Property | Value / Range | Condition |
| Physical State | Colorless to pale yellow liquid | Ambient |
| Boiling Point | 215.8°C (Predicted) | 760 mmHg |
| Density | 1.091 ± 0.06 g/cm³ | 20°C |
| Flash Point | ~104°C | Closed Cup |
| pKa | ~14.5 | Hydroxyl group |
| LogP | 2.27 | Lipophilicity |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Low water solubility |
Synthetic Routes & Process Chemistry
For research and scale-up, the direct Asymmetric Transfer Hydrogenation (ATH) of the ketone precursor, 1-(3-fluorophenyl)propan-1-one (CAS 455-67-4), is the preferred methodology over resolution of racemates.[1]
Reaction Pathway (Noyori Transfer Hydrogenation)[7]
The reduction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand. To obtain the (S)-alcohol , the (S,S)-TsDPEN ligand is typically employed in the Ru-catalyst complex.[1]
Figure 1: Asymmetric Transfer Hydrogenation pathway utilizing Ru-TsDPEN catalyst system.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10g of (1S)-1-(3-fluorophenyl)propan-1-ol.
Reagents:
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Substrate: 1-(3-fluorophenyl)propan-1-one (1.0 eq).[1]
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Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%).[1]
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Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water/DCM.
Step-by-Step Methodology:
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Inertion: Flame-dry a 250mL two-neck round bottom flask and purge with Nitrogen (N₂).
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Charging: Add the ketone substrate (10g, ~65.7 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
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Catalyst Addition: Add the Ru-catalyst (approx. 200-400 mg depending on activity).[1] Stir until dissolved.
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Initiation: Cool the mixture to 0°C. Slowly add the Formic Acid/TEA mixture (3 eq of formate) via syringe pump to control exotherm and CO₂ evolution.
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Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC or GC (approx. 12-24 hours).[1]
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Quench: Quench with water (50 mL). Separate organic layer.[2][3]
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Work-up: Wash organic layer with sat.[1][3] NaHCO₃ (to remove formic acid) and Brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient) if necessary, though ATH often yields high purity crude.
Critical Control Point: The reaction is sensitive to oxygen. Ensure strict degassing of solvents.
Analytical Controls & Stereochemical Purity
Validating the enantiomeric excess (ee%) is crucial. Standard reverse-phase HPLC cannot separate enantiomers; a Chiral Stationary Phase (CSP) is required.[1]
Chiral HPLC Method Development
Column Selection:
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Primary Screen: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
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Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption) or 210 nm.
Logic for Method Optimization:
Figure 2: Decision tree for optimizing chiral resolution of the target alcohol.
NMR Characterization[1]
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¹H NMR (400 MHz, CDCl₃): δ 7.30-7.20 (m, 1H, Ar-H), 7.10-6.90 (m, 3H, Ar-H), 4.60 (t, J=6.5 Hz, 1H, CH -OH), 1.85-1.65 (m, 2H, CH ₂), 0.95 (t, J=7.4 Hz, 3H, CH ₃).
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¹⁹F NMR: Single peak around -110 to -115 ppm (verify against standard).
Pharmaceutical Applications
(1S)-1-(3-fluorophenyl)propan-1-ol is primarily utilized as a Chiral Synthon .[1]
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Kinase Inhibitors: The 3-fluorophenyl motif is common in ATP-competitive inhibitors (e.g., c-Met or ALK inhibitors) where the fluorine interacts with the hinge region or hydrophobic pocket.[1]
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Stereoinversion Targets: The (S)-alcohol can be converted to the (R)-amine via Mitsunobu reaction with phthalimide followed by hydrazine deprotection, or to (R)-halides.[1]
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Metabolic Stability: The fluorine blocks metabolic hydroxylation at the phenyl ring, extending the half-life of the drug candidate.
References
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
- Matsumura, K., et al. (2011). Chiral Ruthenium Catalysts for Asymmetric Hydrogenation of Ketones. Organic Process Research & Development. (General reference for Ru-TsDPEN systems).
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Phenomenex. (2024). Chiral HPLC Application Guide: Separation of Benzylic Alcohols. [Link]
